REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH:9](Br)Br)=[N:4][C:5]([Br:8])=[CH:6][CH:7]=1.CC[OH:14]>O.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[C:3]([CH:9]=[O:14])=[N:4][C:5]([Br:8])=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)Br)C(Br)Br
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained after silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-40% EtOAc in hexane (2.85 g, 51% over two steps)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |